molecular formula C19H18FN3O3 B5862736 N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5862736
M. Wt: 355.4 g/mol
InChI Key: HMPMBXNWNSMQLU-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EFMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EFMC belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is believed to act on various molecular targets. This compound has been found to inhibit the activity of enzymes involved in inflammation and cancer growth. It has also been found to disrupt bacterial cell walls, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been found to reduce inflammation and tumor growth, as well as inhibit bacterial growth. This compound has also been found to exhibit low toxicity in animal models, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity in animal models, making it a safe compound for further research. However, this compound has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and bacterial infections. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, the development of analogs of this compound could lead to the discovery of more potent compounds with similar biological activities.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in various fields. Its synthesis method has been optimized to improve yield and purity, making it a viable compound for further research. This compound has been found to exhibit low toxicity and various biochemical and physiological effects in animal models. Future research on this compound could lead to the development of new treatments for cancer, inflammation, and bacterial infections.

Synthesis Methods

The synthesis of N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 4-fluoro-N-(4-methoxyphenyl)benzamide with ethyl hydrazinecarboxylate and triethylorthoformate in the presence of acetic acid. The reaction produces this compound as a yellow solid with a purity of over 95%. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use as an antibiotic against drug-resistant bacteria.

properties

IUPAC Name

N-ethyl-4-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-23(19(24)14-4-8-15(20)9-5-14)12-17-21-18(22-26-17)13-6-10-16(25-2)11-7-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPMBXNWNSMQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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